molecular formula C18H13FN2O2S B1308476 1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

Cat. No.: B1308476
M. Wt: 340.4 g/mol
InChI Key: CCEZQFXVGRLXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a sulfanyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Sulfanyl Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and fluorophenyl group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
  • 1-(4-Bromophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

Uniqueness: 1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate in drug design.

Properties

Molecular Formula

C18H13FN2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H13FN2O2S/c19-15-9-7-14(8-10-15)16(22)12-24-18-21-20-17(23-18)11-6-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

CCEZQFXVGRLXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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